3-Nitro-1-nonyl-1H-pyrazole
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Overview
Description
3-Nitro-1-nonyl-1H-pyrazole is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms . The molecular formula of this compound is C12H21N3O2 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The average mass is 194.316 Da and the monoisotopic mass is 194.178299 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 353.7±15.0 °C (Predicted), a density of 1.10±0.1 g/cm3 (Predicted), and a pKa of -2.48±0.10 (Predicted) .Scientific Research Applications
Therapeutic Applications of Pyrazolines
Pyrazolines, a closely related class to pyrazoles, have demonstrated a wide range of pharmacological effects. These effects include antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and other activities. Pyrazoline derivatives have been patented for their diverse biological properties and have been subject to extensive research due to their potential as therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).
Synthetic Strategies for Pyrazoline Derivatives
The synthesis of pyrazoline derivatives has been a significant area of study, with various methods being developed to create compounds exhibiting high biological activity. Research in this domain focuses on exploring new synthetic strategies to develop pyrazoline derivatives with enhanced anticancer activities, among other therapeutic potentials (Ray et al., 2022).
Pyrazole Heterocycles in Medicinal Chemistry
Pyrazole heterocycles play a crucial role in medicinal chemistry, serving as pharmacophores in many biologically active compounds. These compounds have been found to exhibit a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral activities. The success of pyrazole COX-2 inhibitors underscores the importance of these heterocycles in drug development (Dar & Shamsuzzaman, 2015).
Nitroimidazole Heterocycles
Although not directly related to 3-Nitro-1-nonyl-1H-pyrazole, research on nitroimidazole heterocycles highlights the potential of nitrogen-containing compounds in medicinal chemistry. Nitroimidazoles have been widely utilized as drugs for their anticancer, antimicrobial, and antiparasitic properties. This suggests that structurally similar compounds like this compound may also offer diverse applications in the pharmaceutical domain (Li et al., 2018).
Safety and Hazards
Safety measures for handling 3-Nitro-1H-pyrazole include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Pyrazoles, including 3-Nitro-1-nonyl-1H-pyrazole, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have garnered substantial interest from researchers, and it is expected that future research will continue to advance the methodologies and applications of pyrazole derivatives .
Mechanism of Action
Target of Action
Nitropyrazoles are generally known to be valuable semiproducts for the synthesis of biologically active compounds, including pyrazole-containing antibiotics .
Mode of Action
Nitropyrazoles, in general, have been studied for their ability to undergo various transformations . The presence of a nitro group in the pyrazole ring considerably enlarges the possibility of functionalization of various types of pyrazoles .
Properties
IUPAC Name |
3-nitro-1-nonylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-2-3-4-5-6-7-8-10-14-11-9-12(13-14)15(16)17/h9,11H,2-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHDLJPSTRVXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C=CC(=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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